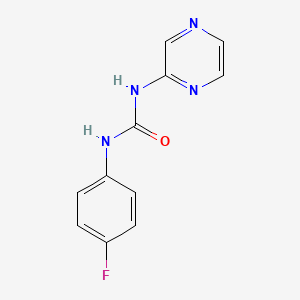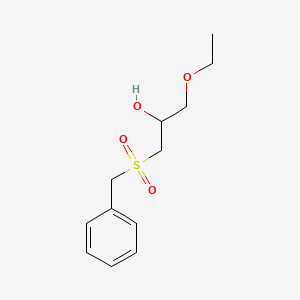
2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide, also known as CPP or CPP-115, is a potent inhibitor of the enzyme aminopeptidase N (APN). APN is involved in the metabolism of neuropeptides and plays a critical role in the regulation of pain, addiction, and learning and memory. CPP-115 has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and cognitive impairment.
Mechanism of Action
2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 works by inhibiting the enzyme APN, which plays a critical role in the metabolism of neuropeptides. By inhibiting APN, 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 increases the levels of neuropeptides in the brain, which can have a variety of effects on neuronal function. For example, increased levels of neuropeptides can reduce the excitability of neurons, which can help to reduce seizures and other forms of hyperexcitability in the brain.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has been shown to have a variety of biochemical and physiological effects in animal models. For example, 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has been shown to increase the levels of neuropeptides in the brain, which can have a variety of effects on neuronal function. 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has also been shown to reduce the activity of the enzyme glutamate carboxypeptidase II (GCPII), which is involved in the metabolism of the neurotransmitter glutamate. By reducing the activity of GCPII, 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 can increase the levels of glutamate in the brain, which can have a variety of effects on neuronal function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 in lab experiments is its potency and specificity as an inhibitor of APN. 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has been shown to be highly effective at inhibiting APN, with minimal off-target effects. This makes 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 an ideal tool for studying the role of APN in various physiological and pathological processes.
One limitation of using 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 in lab experiments is its relatively short half-life in vivo. 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has a half-life of approximately 2 hours in rats, which can limit its effectiveness in long-term studies. Additionally, 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115. One area of interest is the potential therapeutic applications of 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 in the treatment of neurological disorders such as epilepsy, addiction, and cognitive impairment. Additionally, further research is needed to better understand the mechanisms of action of 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 and its effects on neuronal function. Finally, there is interest in developing more potent and selective inhibitors of APN, which could have even greater therapeutic potential than 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115.
Synthesis Methods
2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with 3-methylphenylamine, followed by cyclization with pyrrolidine. The resulting compound is then purified through column chromatography to obtain pure 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115.
Scientific Research Applications
2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has shown promising results in reducing seizures in animal models of epilepsy and in reducing drug-seeking behavior in animal models of addiction. 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
properties
IUPAC Name |
2-(2-chlorophenyl)-N-(3-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-6-4-7-14(12-13)20-18(22)21-11-5-10-17(21)15-8-2-3-9-16(15)19/h2-4,6-9,12,17H,5,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGIKKNCRSYXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCC2C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(3-methylphenyl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyphenoxy)-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6123075.png)

![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B6123082.png)
![2-mercapto-3-(4-pyridinylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6123083.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)urea](/img/structure/B6123089.png)
![1-{[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B6123095.png)
![6,7-dimethoxy-2-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6123096.png)

![(2,1,3-benzothiadiazol-5-ylmethyl){[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B6123107.png)
![5-bromo-N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B6123121.png)
![4-sec-butyl-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6123129.png)
![N-(4-fluorophenyl)-2-[(4-methyl-1-piperazinyl)amino]-2,2-diphenylacetamide](/img/structure/B6123134.png)

![4-bromo-N-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6123159.png)